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molecular formula C5H3ClN4 B566203 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23002-51-9

6-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B566203
M. Wt: 154.557
InChI Key: CZAPPYRAFCOFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987280B2

Procedure details

4,6-Dichloro pyrazolo[3,4-d]pyrimidine intermediate 27 and an aryl boronic acid or pinacol ester (1 eq) are suspended in acetonitrile, and sodium carbonate (3 eq, 80 mg) in solution with water. Bis(triphenylphosphine)palladium(II) chloride (0.05 eq) is added. The reaction mixture is heated in microwave at about 80° C. for about 5 min. Water is added to the mixture, and the precipitated product is filtered and purified by column chromatography to yield the 4-aryl, 6-chloro pyrazolo[3,4-d]pyrimidine product 31. Substituents R1′ and R2′ may be R1 and R2 as defined, or protected forms or precursors thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aryl boronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]=12.C(=O)([O-])[O-].[Na+].[Na+].O>C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:8][C:6]1[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]2=[CH:2][N:7]=1 |f:1.2.3,^1:24,43|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC(=N1)Cl)NN=C2
Step Two
Name
aryl boronic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
80 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC=C2C(=N1)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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